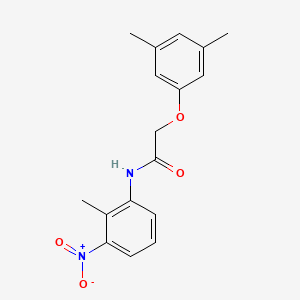
N-cyclopentyl-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,4-dimethylbenzamide, also known as CPDMB, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in 2005 by a group of researchers led by Dr. Shoichiro Ozaki at Tohoku University in Japan. CPDMB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
N-cyclopentyl-2,4-dimethylbenzamide exerts its pharmacological effects by selectively activating the kappa-opioid receptor, which is primarily expressed in the peripheral nervous system. Activation of the kappa-opioid receptor leads to the inhibition of pain signaling pathways, resulting in the attenuation of pain perception. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit potent analgesic effects in various animal models of pain, including acute and chronic pain. It has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2,4-dimethylbenzamide has several advantages over other analgesic and anti-inflammatory drugs. It exhibits potent analgesic and anti-inflammatory effects with a favorable safety profile, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs. However, one of the limitations of this compound is its poor solubility in water, which may limit its clinical applications.
Future Directions
The potential applications of N-cyclopentyl-2,4-dimethylbenzamide in various fields of scientific research are vast. Some of the future directions for research on this compound include:
1. Development of new this compound derivatives with improved pharmacological properties and solubility.
2. Investigation of the role of this compound in the modulation of other pain signaling pathways.
3. Evaluation of the potential of this compound as a therapeutic agent for the treatment of chronic pain and inflammation.
4. Investigation of the potential of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its selective activation of the peripheral kappa-opioid receptor makes it a promising candidate for the development of new analgesic and anti-inflammatory drugs. Further research is needed to fully understand the pharmacological properties and potential applications of this compound.
Synthesis Methods
The synthesis of N-cyclopentyl-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoic acid with cyclopentylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group, resulting in the formation of this compound as a white crystalline solid.
Scientific Research Applications
N-cyclopentyl-2,4-dimethylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent analgesic and anti-inflammatory properties. This compound has been found to selectively activate the peripheral kappa-opioid receptor, which plays a crucial role in pain management and inflammation.
properties
IUPAC Name |
N-cyclopentyl-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-7-8-13(11(2)9-10)14(16)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICURTYXMAYHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)


![6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5837903.png)

![5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5837914.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)